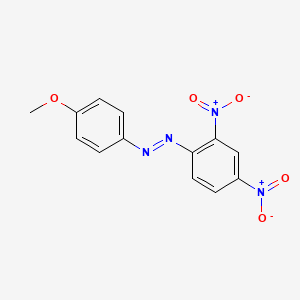
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- is an organic compound with a complex structure that includes both nitro and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- typically involves the reaction of 2,4-dinitrochlorobenzene with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to various targets. The pathways involved may include oxidative stress pathways and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but lacks the nitro groups.
Diazene, bis(4-methoxyphenyl)-: Contains two methoxyphenyl groups without nitro groups.
Uniqueness
Diazene, (2,4-dinitrophenyl)(4-methoxyphenyl)- is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
51640-06-3 |
|---|---|
Formule moléculaire |
C13H10N4O5 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H10N4O5/c1-22-11-5-2-9(3-6-11)14-15-12-7-4-10(16(18)19)8-13(12)17(20)21/h2-8H,1H3 |
Clé InChI |
XEYFHZOOWLLOPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



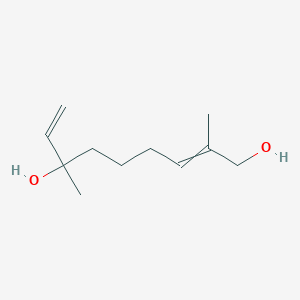
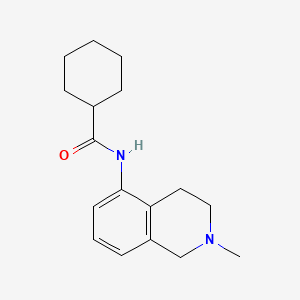

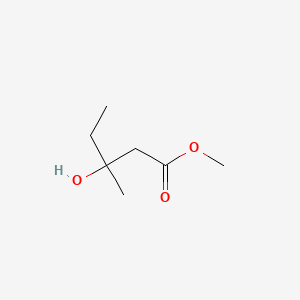


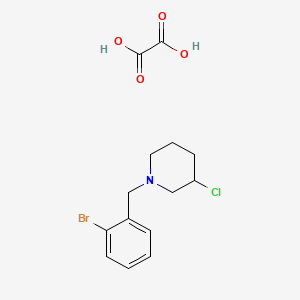
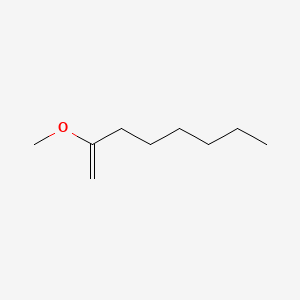
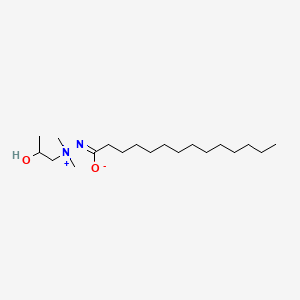
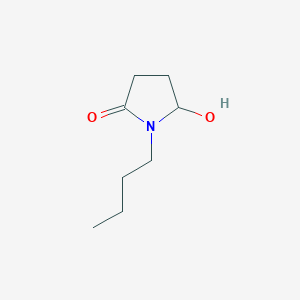
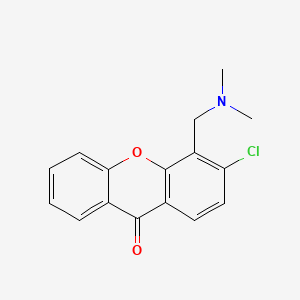
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)

